molecular formula C7H6BrFO B151765 5-Bromo-2-fluorobenzyl alcohol CAS No. 99725-13-0

5-Bromo-2-fluorobenzyl alcohol

Cat. No.: B151765
CAS No.: 99725-13-0
M. Wt: 205.02 g/mol
InChI Key: UOSBHJFKMGLWGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzyl alcohol: is an organic compound with the chemical formula C7H6BrFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzyl alcohol can be synthesized from 5-bromo-2-fluorobenzaldehyde through a reduction reaction. The reduction can be carried out using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 5-Bromo-2-fluorobenzaldehyde

    Reduction: 5-Bromo-2-fluorobenzylamine

    Substitution: 5-Bromo-2-fluorobenzyl chloride

Scientific Research Applications

5-Bromo-2-fluorobenzyl alcohol is widely used as an intermediate in the synthesis of pharmaceuticals and organic compounds. It is employed in the development of various drugs and bioactive molecules. Additionally, it is used in the synthesis of complex organic molecules in research laboratories .

Mechanism of Action

The mechanism of action of 5-bromo-2-fluorobenzyl alcohol is primarily based on its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to be transformed into different functional derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 4-Bromo-2-fluorobenzyl alcohol
  • 2-Fluorobenzyl alcohol

Comparison: 5-Bromo-2-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSBHJFKMGLWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378400
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99725-13-0
Record name 5-Bromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99725-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzaldehyde (6.10 g, 30.0 mmol) in 30 mL of THF at 0° C. is added 5 mL of sodium borohydride (2.0M solution in triglyme, 10.0 mmol). The reaction mixture is stirred at 0° C. for 25 min and then quenched by the addition of 1N HCl. The mixture is diluted with EtOAc and the layers are separated. The organic layer is washed with H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 15% EtOAc/hexanes to afford the title compound (6.00 g, 29.3 mmol).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.3 g, 6.4 mmol) in MeOH (10 mL) was added sodium borohydride (0.29 g, 7.7 mmol), and the reaction was stirred at room temperature for 5 minutes. After aqueous work-up, the residue was purified by silica gel chromatography to give the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-fluorobenzaldehyde (commercially available from Aldrich) (150.0 g, 739 mmol) was charged into a 2 liter round bottom flask. The reaction mixture in the flask was immersed in an ice-water bath. Methylmagnesium bromide (270 mL, 812 mmol) was added dropwise via an addition funnel. The reaction mixture was stirred for one hour following completion of the addition. After the reaction was completed, the mixture was slowly poured into 500 mL ice water and 250 mL saturated ammonium chloride. The resulting aqueous solution was extracted with ether (800 mL×2) in a separation funnel. The combined ether layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave the product (150 g, yield=93%). The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods IV

Procedure details

A solution of the compound (1b) (3.2 g, 14.5 mmol), EtOH (20 mL) and 1 N NaOH (20 mL, 20 mmol) was stirred at reflux under N2 for 1.5 hours. The reaction mixture was cooled and distributed between H2O (150 mL) and Et2O (150 mL). The organic layer was separated and washed with H2O (2×100 mL), dried and the clear faint yellow solution was evaporated. Distillation of the residue provided the compound (1c) as a clear colorless oil; bp 82°-87° C. (0.4 mm); NMR 3.3 (H, br s), 4.6 (2 H, s), 6.81 (H3, t, J=9 Hz), 7.15-7.37 (H4, m), 7.44 (H6, dd, J=3 and 6 Hz).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 2
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 3
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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